1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride
Description
1-Amino-3-(4-chlorophenyl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propanolamine backbone substituted with a 4-chlorophenyl group and an amino group. It is a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. This compound serves as a critical intermediate in drug synthesis, particularly for β-adrenergic antagonists and serotonin reuptake inhibitors . Its molecular formula is C₉H₁₁ClNO·HCl, with a molecular weight of 215.66 g/mol (anhydrous) . The 4-chlorophenyl moiety contributes to its lipophilicity and receptor-binding affinity, making it a scaffold for structurally related therapeutic agents.
Properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWUOAAXKAMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(4-chlorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and isopropylamine.
Formation of Intermediate: 4-chlorobenzaldehyde reacts with isopropylamine to form N-isopropyl-4-chlorobenzamide.
Hydrolysis: N-isopropyl-4-chlorobenzamide is then hydrolyzed using sodium hydroxide to yield the corresponding acid.
Amination: The acid undergoes amination with ammonia to produce 1-amino-3-(4-chlorophenyl)propan-2-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives of the original compound.
Scientific Research Applications
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a decongestant and appetite suppressant.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with adrenergic receptors, influencing neurotransmitter release and uptake.
Pathways Involved: It may affect pathways related to the central nervous system, including those involved in appetite regulation and nasal decongestion.
Comparison with Similar Compounds
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol Hydrochloride Hydrate
- Structure: Differs by a 2,6-dimethylphenoxy group instead of 4-chlorophenyl.
- Molecular Formula: C₁₁H₂₀ClNO₃.
- Key Properties : The steric hindrance from methyl groups reduces binding affinity to adrenergic receptors compared to the 4-chloro analog. Hydration improves solubility but lowers melting point .
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- Structure: Contains a 4-chloro-3-methylphenoxy substituent.
- Molecular Weight : 215.68 g/mol.
Core Structure Modifications
Propranolol Derivatives (β-Adrenergic Antagonists)
- Example: 1-(2-Ethoxycarbonylpropan-2-ylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride.
- Structure : Replaces 4-chlorophenyl with a naphthyloxy group.
- Crystallography: Triclinic (P1) or monoclinic (P21/c) crystal systems; gauche conformation in the side chain enhances β-blockade activity .
- Pharmacology : Higher potency due to naphthyloxy’s planar structure, enabling stronger hydrophobic interactions with β1-adrenergic receptors .
Cyclopentane-Based Analogs (Antidepressants)
- Example: 1-Amino-3-(4-chlorophenyl)-3-phenylcyclopentane hydrochloride.
- Structure: Cyclopentane core instead of propanolamine.
- Properties: Higher melting point (251–254°C vs. ~200°C for propanolamine analogs) due to rigid cyclic structure. Exhibits antidepressant activity via serotonin modulation .
Halogen-Substituted Analogs
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- Structure : Fluorine replaces chlorine at the para position.
- Molecular Weight : 205.66 g/mol.
- The (S)-stereochemistry improves selectivity for serotonin transporters .
1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride
- Structure : Dual fluorine substitution at 2- and 4-positions.
- Properties : Increased metabolic stability due to fluorine’s resistance to oxidation. Lower molecular weight (207.63 g/mol) enhances bioavailability .
Functional Group Variations
Alaproclate Hydrochloride
- Structure : Esterified alanine derivative with a 4-chlorophenyl group.
- Molecular Formula: C₁₃H₁₈ClNO₂·HCl.
- Pharmacology : Selective serotonin reuptake inhibitor (SSRI) with a melting point of 98–99°C. The ester group facilitates blood-brain barrier penetration .
Comparative Data Table
Key Research Findings
Substituent Position Matters : Para-substituted chlorophenyl analogs exhibit higher receptor affinity than ortho/meta-substituted derivatives due to optimal steric and electronic alignment .
Halogen Effects : Chlorine’s lipophilicity enhances membrane permeability, while fluorine improves metabolic stability and hydrogen-bonding capacity .
Core Flexibility: Cyclopentane-based analogs show rigid binding conformations, favoring antidepressant activity, whereas propanolamine derivatives are more adaptable for β-blockade .
Biological Activity
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is an organic compound that has garnered attention for its potential biological activities. Its structure, featuring an amino group and a chlorophenyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on recent research findings.
The molecular formula of 1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is . The presence of a chiral center allows for the existence of enantiomers, which may exhibit different biological activities.
The biological activity of 1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, which can modulate the behavior of proteins and cell membranes.
Anticancer Activity
Research indicates that derivatives of 1-amino-3-(4-chlorophenyl)propan-2-ol exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures reduce the viability of cancer cells, such as A549 human lung adenocarcinoma cells. A notable finding was that certain substitutions on the phenyl ring enhanced anticancer activity by significantly decreasing cell viability .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| Compound 6 | A549 | 64 | Enhanced activity with 4-chlorophenyl substitution |
| Compound 7 | A549 | 61 | Similar enhancement as Compound 6 |
| Control | A549 (Cisplatin) | 78 | Standard chemotherapeutic comparison |
Neurotoxicity
Conversely, toxicity studies have highlighted potential adverse effects. Specifically, administration of related compounds has been associated with acute histopathological changes in the medulla oblongata, indicating possible neurotoxic effects at certain dosage levels (e.g., 50 mg/kg/day) . These findings underscore the need for careful evaluation of therapeutic windows.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. For example, it may inhibit metabolic enzymes critical for drug metabolism and cellular signaling pathways. This inhibition could lead to altered pharmacokinetics and dynamics of co-administered drugs.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated various derivatives against A549 cells using MTT assays. The results indicated that modifications to the phenyl ring significantly impacted both anticancer and cytotoxic activities .
- Toxicological Assessment : Another study assessed the neurotoxic potential of related compounds, revealing significant histopathological changes in animal models after prolonged exposure .
- Enzymatic Interaction Studies : Research focused on the interaction of 1-amino-3-(4-chlorophenyl)propan-2-ol with metabolic enzymes found that it could inhibit enzyme activity, suggesting potential implications for drug interactions in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
